2-(Hydroxymethyl)phenylboronic acid
Overview
Description
2-(Hydroxymethyl)phenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a boronic acid derivative, characterized by the presence of a hydroxymethyl group attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through the Suzuki-Miyaura coupling reaction , leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, which the compound is involved in, is known to be exceptionally mild and functional group tolerant . Additionally, the compound is stable under inert atmosphere and room temperature conditions .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with sugars, amino acids, and other biological molecules that contain cis-diols . This property makes 2-(Hydroxymethyl)phenylboronic acid potentially useful in a variety of biochemical applications.
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with biological molecules containing cis-diols . This suggests that this compound could interact with various biomolecules in the cell, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, making them suitable for use in various experimental settings .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and other biomolecules, suggesting that they could be involved in a variety of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Hydroxymethyl)phenylboronic acid can be synthesized through the reaction of phenylboronic acid with formaldehyde. The reaction typically takes place in an organic solvent at room temperature, followed by crystallization or other separation methods to obtain the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of phenylboronic acid as a starting material, reacting it with formaldehyde under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(Hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Boronobenzyl alcohol: Similar structure but with different reactivity due to the presence of a hydroxyl group instead of a hydroxymethyl group.
2-(Hydroxymethyl)benzeneboronic acid: Another similar compound with slight variations in structure and reactivity.
Uniqueness: 2-(Hydroxymethyl)phenylboronic acid is unique due to the presence of both a boronic acid group and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in organic synthesis and various scientific applications .
Properties
IUPAC Name |
[2-(hydroxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHOBSCDNXGFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402562 | |
Record name | 2-hydroxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87199-14-2 | |
Record name | 2-hydroxymethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydroxymethyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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